1-(3-Chloropropoxy)-3-methylbenzene
Overview
Description
“1-(3-Chloropropoxy)-3-methylbenzene” is a chemical compound with the CAS Number: 26420-79-1 . It has a molecular weight of 184.67 .
Molecular Structure Analysis
The molecular structure of “1-(3-Chloropropoxy)-3-methylbenzene” can be represented by the InChI code: 1S/C10H13ClO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 . This code provides a unique representation of the molecule’s structure .
Scientific Research Applications
Chromatographic Analysis
1-(3-Chloropropoxy)-3-methylbenzene can be utilized in chromatographic analysis, as evidenced by research involving related compounds. For instance, McLellan and Thornalley (1992) explored the synthesis and chromatography of 1,2-diamino-4,5-dimethoxybenzene for use in assays, highlighting its role in liquid chromatographic fluorimetric assays of methylglyoxal (McLellan & Thornalley, 1992). This suggests that 1-(3-Chloropropoxy)-3-methylbenzene could be similarly useful in chromatographic techniques for analyzing complex chemical systems.
Enthalpy Studies
The study of isomerization equilibria and molar enthalpies in compounds like isopropylchlorobenzenes, as examined by Nesterova et al. (1985), indicates the potential for 1-(3-Chloropropoxy)-3-methylbenzene in thermodynamic research (Nesterova, Rozhnov, Malova, & Kovzel, 1985). Understanding enthalpy changes in reactions involving this compound can provide insights into its reactivity and stability under different conditions.
Molecular Structure Analysis
The work by Yamamoto et al. (1987) on the structures of chloro-ONN-methylazoxybenzene derivatives demonstrates the use of X-ray analysis in determining molecular structures (Yamamoto, Tsuboi, Sumi, Oda, & Fukuyama, 1987). This methodology could be applied to 1-(3-Chloropropoxy)-3-methylbenzene to elucidate its structural characteristics and interactions with other molecules.
Reaction Mechanism Studies
Research on the ring-opening dichlorination of donor-acceptor cyclopropanes by Garve et al. (2014) is relevant for understanding how 1-(3-Chloropropoxy)-3-methylbenzene might behave in similar chemical reactions (Garve, Barkawitz, Jones, & Werz, 2014). This study offers insights into the reactivity of chlorinated compounds and can guide further research on the reactivity of 1-(3-Chloropropoxy)-3-methylbenzene.
properties
IUPAC Name |
1-(3-chloropropoxy)-3-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-5,8H,3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHSOJRBOXOGFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509206 | |
Record name | 1-(3-Chloropropoxy)-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropoxy)-3-methylbenzene | |
CAS RN |
62806-87-5 | |
Record name | 1-(3-Chloropropoxy)-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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